molecular formula C9H7BrN2S B2806167 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione CAS No. 900135-52-6

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione

Cat. No.: B2806167
CAS No.: 900135-52-6
M. Wt: 255.13
InChI Key: LJINXUDOOVVFFA-UHFFFAOYSA-N
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Description

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a thione group at the 4th position of the pyrido[1,2-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Dimroth rearrangement is a well-known method for synthesizing condensed pyrimidines, which involves the isomerization of heterocycles through ring opening and closure processes . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the rings and the presence of electron-withdrawing groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine and thione groups make it a versatile intermediate for various synthetic applications and potential therapeutic uses.

Biological Activity

7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, particularly focusing on its anti-inflammatory, antibacterial, and anticancer properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrido-pyrimidine backbone with a thione functional group. Its molecular formula is C7H6BrN3SC_7H_6BrN_3S, and it has a molecular weight of approximately 232.1 g/mol. The presence of the bromine atom and the thione group may contribute to its biological activities.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for various pyrimidine derivatives against COX-2 were reported to be in the range of 23.8 to 42.1 μM, demonstrating substantial anti-inflammatory potential compared to standard drugs like indomethacin .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. Studies have shown that similar pyrido-pyrimidine compounds possess broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL against Gram-positive and Gram-negative bacteria . This suggests that modifications in the structure can enhance antibacterial properties.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, compounds with similar structures have demonstrated significant cytotoxicity against lung cancer cell lines (A549 and H1975). The IC50 values for these compounds were reported as low as 0.087 μM for some derivatives, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyridine and pyrimidine rings. For example:

  • Bromine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Thione Group : Contributes to the compound's reactivity and interaction with biological targets.

A detailed SAR analysis shows that modifications at specific positions can lead to improved selectivity and potency against targeted enzymes or receptors involved in disease processes .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on COX Inhibition : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit COX enzymes, with some showing IC50 values comparable to established anti-inflammatory drugs .
  • Anticancer Screening : In vitro assays revealed that certain derivatives exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics .
  • Antibacterial Testing : Multiple derivatives were assessed for their antibacterial properties, with promising results suggesting potential for development into new antibiotic agents .

Properties

IUPAC Name

7-bromo-2-methylpyrido[1,2-a]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJINXUDOOVVFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N2C=C(C=CC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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